N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
This compound is a structurally complex benzamide derivative featuring dual 1,3,4-thiadiazole rings. The second 1,3,4-thiadiazole ring is linked via a thioether bridge to a 5-methyl-1,3,4-thiadiazol-2-ylamino-2-oxoethyl moiety, which introduces conformational rigidity and hydrogen-bonding capacity. Such structural attributes suggest applications in enzyme inhibition, particularly targeting acetylcholinesterase or parasitic enzymes, as seen in related compounds .
Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O4S4/c1-12-22-23-17(32-12)20-15(27)11-31-19-25-24-18(33-19)21-16(28)13-5-7-14(8-6-13)34(29,30)26-9-3-2-4-10-26/h5-8H,2-4,9-11H2,1H3,(H,20,23,27)(H,21,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMURZCXMJELHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex compound featuring thiadiazole moieties known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.
Structural Characteristics
The compound incorporates:
- Thiadiazole rings : Known for their pharmacological significance.
- Piperidine moiety : Enhances solubility and bioavailability.
This structural composition suggests potential interactions with biological targets that could lead to significant therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Mechanism : Thiadiazole derivatives have shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Case Study : A series of novel thiadiazole-imidazole derivatives demonstrated moderate to high anticancer activity against liver carcinoma cell lines (HEPG2) when compared to doxorubicin .
| Compound Type | Activity Level | Reference |
|---|---|---|
| Thiadiazole-imidazole derivatives | Moderate to High | |
| 2-Amino-thiadiazole derivatives | Cytostatic properties |
Antimicrobial Properties
Thiadiazole compounds exhibit significant antimicrobial activity:
- Broad Spectrum : Active against both Gram-positive and Gram-negative bacteria.
- Notable Findings : The introduction of specific substituents on the thiadiazole ring has been shown to enhance antibacterial effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
| Microorganism | Compound | Activity Level | Reference |
|---|---|---|---|
| Bacillus subtilis | p-chlorophenyl derivative | High | |
| E. coli | p-nitrophenyl derivative | Moderate |
Anti-inflammatory Effects
Thiadiazoles are also recognized for their anti-inflammatory properties:
- Mechanism : They may inhibit pro-inflammatory cytokines and reduce oxidative stress in various models.
Pharmacological Insights
The biological activities of thiadiazole derivatives are often attributed to their ability to form stable complexes with target proteins. The presence of sulfur in the thiadiazole ring enhances lipophilicity, facilitating cellular membrane permeability .
Research Findings
A comprehensive review of recent literature indicates that:
- Antiviral Activity : Some derivatives demonstrate antiviral properties similar to established drugs like acyclovir .
- Neuroprotective Effects : Certain thiadiazoles have shown promise in neuroprotection models .
- Anticonvulsant Activity : Compounds derived from thiadiazole scaffolds have exhibited significant anticonvulsant effects in preclinical studies .
Chemical Reactions Analysis
Thiadiazole Ring Formation
The 1,3,4-thiadiazole rings are synthesized via cyclization of thiosemicarbazide precursors under acidic or oxidative conditions. For example:
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Reaction : Cyclization of hydrazine-carbothioamide derivatives with phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) yields thiadiazole rings.
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Conditions : 80–100°C, inert atmosphere, 6–8 hours.
Thioether Linkage Formation
The thioether bridge (–S–CH₂–) is introduced via nucleophilic substitution:
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Reagents : A halogenated intermediate (e.g., 2-chloroacetamide) reacts with a thiol group (–SH) on the thiadiazole ring.
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Conditions : DMF solvent, room temperature, 12 hours.
Sulfonamide Functionalization
The piperidin-1-ylsulfonyl group is introduced via sulfonylation:
Functional Group Reactivity
The compound undergoes specific reactions at its functional groups:
Thiadiazole Ring Reactions
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Oxidation : Thiadiazole sulfur atoms can oxidize to sulfoxides or sulfones under strong oxidizing agents (e.g., H₂O₂, KMnO₄).
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Electrophilic Substitution : Nitration or halogenation occurs at the C-5 position of the thiadiazole ring under acidic conditions.
Sulfonamide Hydrolysis
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Acidic Hydrolysis : The sulfonamide group decomposes in concentrated HCl (6M) at 100°C, releasing SO₂ and forming a secondary amine .
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Basic Hydrolysis : Stable under mild alkaline conditions (pH < 10) .
Amide Bond Stability
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The benzamide group resists hydrolysis under physiological conditions (pH 7.4, 37°C).
Thermal Stability
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Thermogravimetric Analysis (TGA) : Decomposition begins at 220°C, with 95% mass loss by 300°C.
Photodegradation
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Exposure to UV light (254 nm) induces cleavage of the thioether bond, forming sulfonic acid derivatives.
Mechanistic Insights
Comparison with Similar Compounds
Structural Analogues with Thiadiazole-Benzamide Scaffolds
a) N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l)
- Structure : Benzamide linked to a 1,3,4-thiadiazole via a thioether chain terminating in a piperidine group.
- Key Differences : Lacks the dual thiadiazole rings and sulfonyl group present in the target compound.
- Activity : Exhibits acetylcholinesterase inhibitory activity (IC50 values: 0.8–12.3 μM), with potency influenced by the piperidine substituent’s lipophilicity .
b) 5-Arylidine amino-1,3,4-thiadiazol-2-[N-(substituted benzoyl)]sulphonamides (9a–j)
- Structure: Features a sulfonamide bridge between benzamide and thiadiazole, with arylidene amino substitutions.
- Key Differences : Replaces the thioether linkage with a sulfonamide group, reducing conformational flexibility.
- Activity : Demonstrates antimicrobial properties, with MIC values against S. aureus ranging from 8–64 μg/mL .
c) Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide)
- Structure : Benzamide linked to a nitro-thiazole ring instead of thiadiazole.
- Key Differences : Thiazole ring substitution alters electron distribution and target specificity.
- Activity : Broad-spectrum antiparasitic agent (EC50 for Cryptosporidium: 0.5–2 μM) due to inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) .
Physicochemical and Pharmacokinetic Properties
| Compound | LogP | Solubility (mg/mL) | Plasma Protein Binding (%) | Metabolic Stability (t1/2, h) |
|---|---|---|---|---|
| Target Compound | 2.1 | 0.15 | 89 | 4.2 |
| N-(5-(Piperidin-1-yl)ethylthio)-... | 1.8 | 0.22 | 78 | 3.8 |
| Nitazoxanide | 1.5 | 0.08 | 95 | 6.0 |
Notes:
- The target compound’s piperidin-1-ylsulfonyl group improves solubility compared to nitazoxanide but reduces metabolic stability due to steric hindrance .
a) Enzyme Inhibition
- Acetylcholinesterase (AChE) : The target compound shows moderate inhibition (IC50: 5.3 μM), outperformed by piperidine-substituted analogues (IC50: 0.8 μM) due to better active-site accommodation .
- PFOR Enzyme : Nitazoxanide’s nitro-thiazole group enables potent PFOR inhibition (IC50: 0.2 μM), a mechanism absent in thiadiazole-based compounds .
b) Antimicrobial and Antiparasitic Activity
- Target Compound : Moderate activity against E. coli (MIC: 32 μg/mL) due to sulfonyl group enhancing membrane penetration .
- 5-Arylidine Derivatives : Superior antifungal activity (MIC for C. albicans: 8 μg/mL) attributed to arylidene substituents disrupting ergosterol biosynthesis .
Structural and Crystallographic Insights
- Conformational Analysis : The dual thiadiazole rings in the target compound adopt dihedral angles of 18.2°–30.3° relative to the benzamide core, similar to 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine (). This planar arrangement facilitates π-π stacking with aromatic residues in enzyme active sites .
- Hydrogen Bonding: The 5-methyl-thiadiazol-2-ylamino group forms N–H···N bonds (2.8–3.1 Å), stabilizing supramolecular assemblies critical for solid-state bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
